molecular formula C19H22N4O9 B12789504 (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-66-8

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid

Cat. No.: B12789504
CAS No.: 86632-66-8
M. Wt: 450.4 g/mol
InChI Key: OYCLBNIIDBPMMU-NXKZPKCJSA-N
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Description

The compound (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes amino acids, phenolic groups, and pyrimidine derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the amino and hydroxyl functionalities, followed by coupling reactions using reagents such as carbodiimides or phosphonium salts. The final deprotection steps yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Carbodiimides, phosphonium salts.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could lead to innovations in various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of amino acids and phenolic groups allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

86632-66-8

Molecular Formula

C19H22N4O9

Molecular Weight

450.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C19H22N4O9/c20-10(7-8-1-3-9(24)4-2-8)16(28)22-12(18(29)30)15-13(26)14(27)17(32-15)23-6-5-11(25)21-19(23)31/h1-6,10,12-15,17,24,26-27H,7,20H2,(H,22,28)(H,29,30)(H,21,25,31)/t10-,12-,13-,14+,15?,17+/m0/s1

InChI Key

OYCLBNIIDBPMMU-NXKZPKCJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O

Origin of Product

United States

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